molecular formula C11H13N3O B1418746 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile CAS No. 939986-85-3

2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile

Cat. No. B1418746
M. Wt: 203.24 g/mol
InChI Key: LUYRULBZAMSEFC-UHFFFAOYSA-N
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Description

“2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity of 4-Pyrrolidin-3-cyanopyridine Derivatives : This study explored derivatives of cyanopyridine, similar to 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile, for their antimicrobial activity. The compounds showed significant activity against aerobic and anaerobic bacteria, indicating potential use in antibacterial applications (Bogdanowicz et al., 2013).

Enzyme Inhibition

  • Inhibition of Xanthine Oxidoreductase : A study on FYX-051, a derivative related to 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile, demonstrated its potential as an inhibitor of xanthine oxidoreductase, an enzyme involved in purine metabolism. This suggests potential therapeutic applications in conditions like hyperuricemia (Matsumoto et al., 2011).

Microbiological Activity

  • Synthesis and Microbiological Activity of 2-Mercapto-4-(pyrrolidin-1-yl)pyridine-3-Carbonitrile Derivatives : This research involved the synthesis of pyridine derivatives and their screening for bacteriostatic and antituberculosis activity. Some derivatives exhibited significant activity, showing promise for therapeutic applications (Miszke et al., 2008).

Molecular Structure Analysis

  • X-ray and Spectroscopic Analysis of Pyridine Derivatives : Studies on structural analysis of pyridine derivatives, including compounds similar to 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile, have been conducted. These analyses contribute to understanding the molecular structure and properties of such compounds (Tranfić et al., 2011).

Antiviral Research

  • Azafluorene Derivatives as Inhibitors of SARS CoV-2 RdRp : Research on azafluorene derivatives, related to pyridine carbonitriles, showed potential as inhibitors of SARS CoV-2 RdRp, suggesting their use in antiviral therapy (Venkateshan et al., 2020).

properties

IUPAC Name

2-(3-hydroxypiperidin-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-9-3-4-13-11(6-9)14-5-1-2-10(15)8-14/h3-4,6,10,15H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYRULBZAMSEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671467
Record name 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile

CAS RN

939986-85-3
Record name 2-(3-Hydroxy-1-piperidinyl)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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